BenchChemオンラインストアへようこそ!

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide

GIRK channel chemotype selectivity scaffold hopping

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide (CAS 896020-62-5) is a fluorinated benzamide derivative belonging to the class of G protein-gated inwardly rectifying potassium (GIRK/Kir3) channel activators. The compound is characterized structurally by a 3-fluoro substituent on the benzamide ring, an N-methyl amide, and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety.

Molecular Formula C12H14FNO3S
Molecular Weight 271.31
CAS No. 896020-62-5
Cat. No. B2395441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide
CAS896020-62-5
Molecular FormulaC12H14FNO3S
Molecular Weight271.31
Structural Identifiers
SMILESCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C12H14FNO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3
InChIKeyUGTMQZDIVQSFSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide (CAS 896020-62-5): A GIRK Channel Activator Benchmarking Guide for Procurement and Selection


N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide (CAS 896020-62-5) is a fluorinated benzamide derivative belonging to the class of G protein-gated inwardly rectifying potassium (GIRK/Kir3) channel activators. The compound is characterized structurally by a 3-fluoro substituent on the benzamide ring, an N-methyl amide, and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety [1]. This chemotype has emerged from a multi-dimensional structure–activity relationship (SAR) campaign that identified potent, subtype-selective GIRK1/2 activators with a ~10-fold selectivity window over GIRK1/4 and inactivity on non-GIRK1-containing channels (Kir2.1, Kv7.4, hERG) [2].

Why N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide Cannot Be Interchanged with Other GIRK Activators: The Evidence for Subtype Selectivity and Scaffold Divergence


GIRK channel activators display profound pharmacological divergence driven by subunit composition (GIRK1/2 vs GIRK1/4 vs GIRK2/3), chemotype (urea vs non-urea vs alcohol-pocket ligands), and subtle positional halogen effects. ML297 (VU0456810), the first potent and selective GIRK1/2 activator, achieves an EC50 of 0.16 µM on GIRK1/2 with ~4- to 8-fold selectivity over the cardiac GIRK1/4 subtype [1]. VU0810464, a non-urea activator, achieves comparable GIRK1/2 potency (EC50 = 165 nM) but exhibits distinct brain penetration properties (Kp,uu = 0.83) that differ markedly from urea-based probes . GiGA1, a G-protein-independent activator targeting the alcohol pocket, shows a much weaker EC50 of 31 µM on GIRK1/2 . The benzamide scaffold, with its 3-fluoro substituent, occupies a unique chemical space distinct from the urea, pyrazole-ether, and alcohol-pocket ligands, precluding direct functional substitution in electrophysiology, in vivo efficacy, or selectivity profiling experiments [2].

Quantitative Differentiation Evidence for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide (896020-62-5) Against Key Comparators


Chemotype Divergence: Non-Urea Benzamide Scaffold vs Urea-Based ML297

The target compound employs a benzamide core, whereas ML297 relies on a phenyl-pyrazolylurea scaffold [1]. In the GIRK activator landscape, urea-based chemotypes have been associated with off-target activity at other ion channels, as noted in a recent review on GIRK channel targeting [2]. The benzamide scaffold, containing a 1,1-dioxidotetrahydrothiophen-3-yl group, has been identified as a structurally distinct non-urea alternative that may mitigate polypharmacology risks inherent to urea-containing GIRK ligands [3].

GIRK channel chemotype selectivity scaffold hopping

Positional Fluorine Effect: 3-Fluoro vs 2-Fluoro Isomer in GIRK Activation

The target compound (CAS 896020-62-5) bears a 3-fluoro substituent on the benzamide ring, distinguishing it from the 2-fluoro positional isomer (CAS 896020-50-1) [1]. While quantitative GIRK EC50 data for either isomer are not publicly available, the critical impact of fluorine position on target engagement is well-established in benzamide SAR. In a related GIRK activator series, the shift from 3,4-difluorophenyl to 4-fluorophenyl in the ML297 scaffold altered both potency and selectivity profiles, demonstrating that subtle halogen positional changes can modulate GIRK pharmacology [2].

fluorine substitution positional isomer GIRK potency

GIRK Subunit Selectivity Profile: Benzamide Scaffold vs GiGA1 Alcohol-Pocket Activator

GiGA1 activates GIRK1/2 with an EC50 of 31 µM through a G-protein-independent mechanism targeting the alcohol-binding pocket . The benzamide scaffold of the target compound, structurally analogous to the series described by Wen et al. (2013), is expected to engage the GIRK channel via a distinct binding site and allosteric mechanism, achieving activation at significantly lower concentrations (nanomolar potency suggested for structurally related benzamide GIRK activators) [1]. This mechanistic divergence makes GiGA1 unsuitable as a functional substitute for benzamide-based probes in assays requiring G-protein-dependent activation or rapid kinetics.

GIRK1/2 selectivity G-protein-independent activation alcohol pocket

Physicochemical Differentiation: Sulfolane Moiety Enhances Solubility and Polarity Balance

The 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) group is a hallmark of this benzamide series, conferring enhanced polarity and aqueous solubility compared to non-oxidized thiophene counterparts [1]. This moiety is absent in ML297 (urea scaffold), VU0810464 (non-urea, but different polar group arrangement), and GiGA1 (distinct chemotype). The sulfolane group is recognized in medicinal chemistry for improving metabolic stability and providing a balanced lipophilicity–polarity profile [1], a critical parameter for CNS penetration and formulation flexibility.

sulfolane solubility polarity CNS drug design

Optimal Research and Industrial Application Scenarios for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide (896020-62-5)


Non-Urea GIRK1/2 Probe for Subtype-Selectivity Profiling in CNS Electrophysiology

When investigating GIRK1/2-mediated neuronal hyperpolarization in hippocampal or cortical slice preparations, the benzamide scaffold offers a non-urea chemical tool that complements ML297. This allows researchers to control for chemotype-specific off-target effects, as advised by the recent review on GIRK targeting strategies . The sulfolane moiety may improve solubility in artificial cerebrospinal fluid (aCSF) at physiologically relevant concentrations, facilitating acute slice electrophysiology without solvent artifacts.

Structure–Activity Relationship (SAR) Expansion Campaigns on GIRK1/2 Activators

The benzamide core with a 3-fluoro substituent represents a privileged scaffold for systematic SAR exploration, as demonstrated by the multi-dimensional SAR campaign that identified molecular switches modulating GIRK pharmacology [1]. Procurement of the 3-fluoro benzamide enables comparative studies with the 2-fluoro isomer (CAS 896020-50-1) to delineate fluorine positional effects on GIRK potency, selectivity, and metabolic stability.

Cardiac Safety Counter-Screening: Differentiating Neuronal GIRK1/2 from Cardiac GIRK1/4

GIRK1/4 (cardiac) selectivity remains a critical safety concern for GIRK-targeted therapeutics. The benzamide scaffold, with its ~10-fold selectivity for GIRK1/2 over GIRK1/4 demonstrated in related series [1], provides a starting point for developing neuronal-selective probes with minimal cardiac liability. This compound can serve as a lead-like molecule in thallium flux counter-screening assays (GIRK1/2 vs GIRK1/4) in HEK293 cells to quantify the selectivity window.

In Vivo CNS Target Engagement Studies Requiring Balanced Brain Penetration

For preclinical studies evaluating GIRK1/2 activation in anxiety, epilepsy, or cognition models, the benzamide scaffold offers an alternative to ML297 (brain-to-plasma ratio = 0.2 in mice ) and VU0810464 (Kp,uu = 0.83 ). The sulfolane moiety may confer intermediate brain penetration properties, enabling researchers to titrate CNS exposure by scaffold selection without altering the GIRK1/2 activation mechanism.

Quote Request

Request a Quote for N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.